N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorobenzo[d]thiazole moiety, a methyl group, and a pyridin-3-ylmethyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide typically involves the following steps:
Formation of the Benzothiazole Core: The initial step involves the synthesis of the 4-fluorobenzo[d]thiazole core. This can be achieved by reacting 4-fluoroaniline with carbon disulfide and potassium hydroxide, followed by cyclization with bromine.
Attachment of the Benzamide Group: The benzothiazole core is then coupled with 3-methylbenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the benzamide linkage.
Introduction of the Pyridin-3-ylmethyl Group: The final step involves the alkylation of the benzamide with pyridin-3-ylmethyl chloride in the presence of a base such as potassium carbonate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with different nucleophiles replacing the fluorine atom.
Scientific Research Applications
N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Evaluated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide is unique due to the presence of the fluorobenzo[d]thiazole moiety, which imparts distinct chemical and biological properties. The combination of the fluorine atom and the pyridin-3-ylmethyl group enhances its potential for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3OS/c1-14-5-2-7-16(11-14)20(26)25(13-15-6-4-10-23-12-15)21-24-19-17(22)8-3-9-18(19)27-21/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMWABWHTNVCQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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